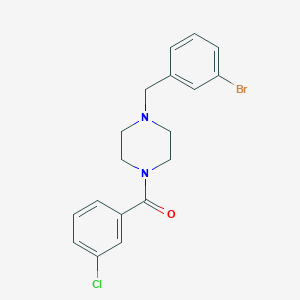
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to inhibit the replication of HIV and HSV by inhibiting the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has some limitations for lab experiments. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine. One possible direction is to investigate the structure-activity relationship of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine and its derivatives to identify more potent and selective HDAC inhibitors. Another direction is to explore the potential applications of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in combination with other anticancer, antifungal, or antiviral agents to enhance their efficacy. Moreover, the development of novel drug delivery systems for 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may improve its bioavailability and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in animal models may provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine as a white solid with a melting point of 154-156°C. The yield of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
Fórmula molecular |
C18H18BrClN2O |
|---|---|
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
Clave InChI |
WLZSCIKJKBMZHJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)

![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)



![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)